tert-Butyl 4-formylpicolinate
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Overview
Description
Tert-Butyl 4-formylpicolinate: is a chemical compound that belongs to the class of organic compounds known as picolinates. It is characterized by the presence of a picolinic acid core structure with a tert-butyl ester group and a formyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with picolinic acid as the starting material.
Esterification: The carboxylic acid group of picolinic acid is first converted to its tert-butyl ester using tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Formylation: The next step involves the formylation of the 4-position of the picolinic acid derivative. This can be achieved using reagents like formic acid or formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, resulting in the formation of a hydroxymethyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Tert-butyl 4-formylpicolinate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of various chemical products, including agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which tert-butyl 4-formylpicolinate exerts its effects depends on its specific application. In enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Tert-butyl 4-cyanopicolinate: Similar structure but with a cyano group instead of a formyl group.
Tert-butyl 4-hydroxymethylpicolinate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Uniqueness: Tert-butyl 4-formylpicolinate is unique due to its formyl group, which imparts different chemical reactivity compared to other picolinates. This allows for a wider range of chemical transformations and applications.
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Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
tert-butyl 4-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-11(2,3)15-10(14)9-6-8(7-13)4-5-12-9/h4-7H,1-3H3 |
InChI Key |
PFGQKXJQMLKDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)C=O |
Origin of Product |
United States |
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